4-Brom-2-methyl-3-oxobutannitril

Descripción general

Descripción

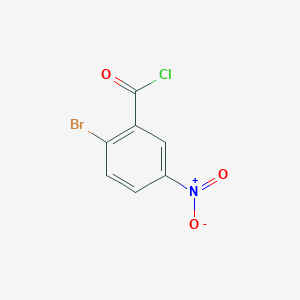

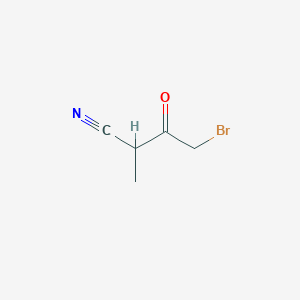

“4-Brom-2-methyl-3-oxobutannitril” is a chemical compound with the molecular formula C5H6BrNO . It has a molecular weight of 176.01 g/mol . The compound is also known by its IUPAC name "4-Bromo-2-methyl-3-oxobutanenitrile" .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Brom-2-methyl-3-oxobutannitril” include its molecular weight (176.01 g/mol), molecular formula (C5H6BrNO), and monoisotopic mass (160.947617 Da) . Other properties such as melting point, boiling point, and solubility were not found in the sources.Aplicaciones Científicas De Investigación

Synthesis of Nitroaromatic Systems

4-Bromo-2-methyl-3-oxobutannitril is used in the synthesis of highly substituted nitroaromatic systems. For instance, methyl 4-nitro-3-oxobutyrate, prepared by substituting 4-bromo-3-oxobutyrate enol ether, is stable and can be safely handled. This compound is particularly useful in cyclocondensations, producing various nitrosalicylates and butenoates, demonstrating its versatility in synthetic chemistry (Duthaler, 1983).

Biocatalytic Reduction

The compound is integral in biocatalytic reduction systems. An effective method for producing methyl 4-bromo-3-hydroxybutyrate enantiomers has been developed using engineered proteins, highlighting its role in chiral synthesis and biocatalysis (Asako et al., 2010).

Reactions with Various Esters

Ethyl 4-bromo-3-oxobutanoate reacts with diethyl malonate and other esters, yielding various products. This indicates the compound's reactivity and utility in creating diverse chemical structures, which could have implications in medicinal chemistry and material science (Kato et al., 1978).

Enantioselective Domino Reactions

4-Bromo-3-oxobutanoates are used in enantioselective domino reactions with isatin-derived ketimines. This application is critical in constructing compounds with quaternary stereocenters, a challenging task in synthetic organic chemistry. Such reactions are significant in the development of pharmaceuticals and complex organic molecules (Wang et al., 2014).

Soil Fumigation Alternatives

Research also explores alternatives to methyl bromide in soil fumigation, where compounds like 4-bromo-3-oxobutannitril could play a role. Finding environmentally safe and efficient alternatives to harmful fumigants is vital in sustainable agriculture and environmental protection (Anastasiah et al., 2006).

Propiedades

IUPAC Name |

4-bromo-2-methyl-3-oxobutanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNO/c1-4(3-7)5(8)2-6/h4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSZGKSXHWCEVTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)C(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-methyl-3-oxobutanenitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.